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3-(difluoromethyl)pyrazine-2-sulfonamide

Cat. No.: B6278566
CAS No.: 1864630-42-1
M. Wt: 209.2
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Description

Significance of Pyrazine (B50134) and Sulfonamide Moieties in Chemical Biology Research

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-para arrangement, is a privileged scaffold in medicinal chemistry. nih.gov Pyrazine and its derivatives are integral to numerous biologically active molecules and natural products, exhibiting a wide array of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties. nih.govuni.lumdpi.com Its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic systems makes it a versatile component in drug design. nih.gov Marketed drugs containing the pyrazine moiety, such as the antitubercular agent Pyrazinamide, underscore the therapeutic importance of this heterocyclic system. mdpi.com

The sulfonamide functional group (-SO₂NH₂) is another critical component in the landscape of pharmaceutical sciences. Since the discovery of the sulfa drugs, sulfonamides have been a mainstay in the development of therapeutic agents. sigmaaldrich.comresearchgate.netmdpi.com They are known for a broad spectrum of biological activities, including antibacterial, antiviral, anticancer, and antidiabetic effects. researchgate.netmdpi.combldpharm.com The sulfonamide group is a non-classical bioisostere of carboxylic acids and phenolic hydroxyl groups, capable of forming strong hydrogen bonds and coordinating with metallic ions in enzyme active sites. sigmaaldrich.com This versatility has led to its incorporation in a multitude of drugs, including carbonic anhydrase inhibitors and protease inhibitors. researchgate.netmdpi.com The synthesis of sulfonamide derivatives is often straightforward, allowing for the creation of diverse chemical libraries for screening. sigmaaldrich.com

Overview of Difluoromethylated Heterocycles in Medicinal Chemistry Research

The incorporation of fluorine into organic molecules is a widely used strategy in drug discovery to enhance a compound's physicochemical and biological properties. frontiersin.org The difluoromethyl group (-CF₂H) has garnered significant attention as a valuable functional group in medicinal chemistry. nih.gov It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores. mdpi.comfrontiersin.org

The introduction of a -CF₂H group can lead to improved metabolic stability by strengthening adjacent chemical bonds, increased lipophilicity which can enhance cell membrane permeability, and modified binding affinity. mdpi.comfrontiersin.org Notably, the -CF₂H group can act as a hydrogen bond donor, a property that can be crucial for enhancing drug-target interactions and specificity. frontiersin.org The development of new reagents and synthetic methods for the difluoromethylation of heterocyclic compounds remains an active and important area of chemical research. nih.govgoogle.com

Research Rationale for 3-(difluoromethyl)pyrazine-2-sulfonamide Investigations

The specific chemical architecture of this compound suggests a clear rationale for its synthesis and investigation. The design combines three distinct moieties, each with a history of imparting favorable biological and pharmacological properties.

Research into this compound is predicated on the hypothesis that the fusion of these three components could lead to a novel chemical entity with synergistic or enhanced properties. The pyrazine-sulfonamide core provides a proven scaffold for biological activity, while the difluoromethyl group offers a powerful tool for fine-tuning the molecule's metabolic stability and target-binding interactions. For instance, research on related pyrazole (B372694) sulfonamides demonstrated that capping the sulfonamide with a difluoromethyl group could improve potency and metabolic stability in the context of inhibiting specific parasitic enzymes. nih.gov

Therefore, investigations into this compound would likely aim to explore its potential as a novel therapeutic agent in areas where pyrazine and sulfonamide derivatives have previously shown promise, such as oncology, infectious diseases, or inflammatory conditions. While detailed research findings on this specific compound are not widely available in peer-reviewed literature, its structure represents a logical step in the exploration of new chemical space for drug discovery.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized below.

PropertyValueReference
IUPAC Name This compound sigmaaldrich.com
CAS Number 1864630-42-1 sigmaaldrich.com
Molecular Formula C₅H₅F₂N₃O₂S sigmaaldrich.com
Molecular Weight 209.18 g/mol sigmaaldrich.com
Physical Form Powder sigmaaldrich.com
InChI Key CBVFQDTVBFCSAA-UHFFFAOYSA-N sigmaaldrich.com

Properties

CAS No.

1864630-42-1

Molecular Formula

C5H5F2N3O2S

Molecular Weight

209.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization

Established Synthetic Routes to 3-(difluoromethyl)pyrazine-2-sulfonamide and Related Analogs

The established synthesis of this compound is not a single, direct process but rather a multi-step sequence that relies on the initial construction of a functionalized pyrazine (B50134) ring, followed by the introduction and modification of the required substituents. A plausible and common approach involves the synthesis of a key precursor, 5-(difluoromethyl)pyrazine-2-carboxylic acid, which is then converted to the final sulfonamide.

Key Reaction Steps and Intermediate Compounds

The synthesis of the target compound can be logically broken down into several key stages, each involving specific intermediates. A representative synthetic pathway is outlined below:

Formation of a Pyrazine Core: The synthesis often begins with a commercially available or readily synthesized pyrazine derivative. A common starting point is a substituted pyrazine that can be functionalized, such as a chloropyrazine. For instance, the synthesis can start from 2-aminopyrazine, which undergoes reactions like regioselective chlorination and cyanation to yield key intermediates. phcog.com

Introduction of the Difluoromethyl Group: A crucial step is the introduction of the difluoromethyl (CHF2) group. One documented route to a key intermediate, 5-(difluoromethyl)pyrazine-2-carboxylic acid, involves the decarboxylation of 5-[carboxy(difluoro)methyl]pyrazine-2-carboxylic acid. nih.gov This precursor is accessible from 5-chloropyrazine-2-carboxylate. nih.gov The difluoromethyl group is valued for its ability to enhance metabolic stability in drug candidates. researchgate.net

Conversion of Carboxylic Acid to Sulfonamide: This transformation is typically achieved in two steps:

Formation of Sulfonyl Chloride: The pyrazine-2-carboxylic acid is first converted to an amino-pyrazine, for example, through a Curtius, Hofmann, or Schmidt rearrangement. The resulting aminopyrazine can then be transformed into a diazonium salt. A Sandmeyer-type reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst yields the corresponding pyrazine-2-sulfonyl chloride. wikipedia.org Alternatively, the synthesis can proceed through a sulfonyl hydrazide intermediate, which is then converted to the sulfonyl chloride using a chlorinating agent like N-chlorosuccinimide (NCS). nih.gov

Amination of Sulfonyl Chloride: The pyrazine-2-sulfonyl chloride is then reacted with ammonia (B1221849) to produce the primary sulfonamide, this compound. This is a standard and widely used method for forming sulfonamides from sulfonyl chlorides. wikipedia.org

A table of key intermediates in a plausible synthetic route is provided below.

Intermediate Compound NameStructureRole in Synthesis
5-Chloropyrazine-2-carboxylate5-Chloropyrazine-2-carboxylate structureStarting material for the introduction of the difluoromethyl group.
5-(Difluoromethyl)pyrazine-2-carboxylic acid5-(Difluoromethyl)pyrazine-2-carboxylic acid structureKey precursor containing the desired difluoromethylpyrazine core. nih.govnih.gov
3-(Difluoromethyl)pyrazin-2-amine3-(Difluoromethyl)pyrazin-2-amine structureIntermediate for the formation of the diazonium salt.
3-(Difluoromethyl)pyrazine-2-sulfonyl chloride3-(Difluoromethyl)pyrazine-2-sulfonyl chloride structureThe direct precursor to the final sulfonamide.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of each reaction step. Key parameters include the choice of catalysts, solvents, temperature, and reaction time.

For the crucial carbon-carbon and carbon-heteroatom bond-forming reactions, such as those used to introduce substituents on the pyrazine ring, palladium-catalyzed cross-coupling reactions are often employed. The choice of the palladium catalyst and ligands is critical for achieving high yields. For example, in Suzuki-Miyaura coupling reactions involving chloropyridines, palladium acetate (B1210297) has been used effectively without a ligand in an aqueous phase. researchgate.net The use of bulky, electron-rich phosphine (B1218219) ligands like XPhos, SPhos, and BrettPhos can significantly improve the efficiency of Buchwald-Hartwig amination reactions. youtube.com

The conversion of the carboxylic acid to the sulfonamide also requires careful optimization. The formation of the sulfonyl chloride via the Sandmeyer reaction can be influenced by the concentration of sulfur dioxide and the reaction temperature, with lower temperatures generally being favored to minimize side reactions. nih.gov When proceeding through a sulfonyl hydrazide, the choice of chlorinating agent and solvent can impact the yield and purity of the resulting sulfonyl chloride. nih.gov The final amination step is typically high-yielding but can be optimized by controlling the temperature and the concentration of ammonia.

Reaction StepCatalyst/ReagentSolventConditionsYield
Suzuki Coupling of ChloropyridinePd(OAc)2EtOH/H2OK2CO3, 80 °CGood to Excellent researchgate.net
Buchwald-Hartwig AminationPd(0) catalyst, phosphine ligandTolueneBase, heatGenerally high youtube.comyoutube.com
Sulfonyl Chloride from Sulfonyl HydrazideN-Chlorosuccinimide (NCS)Acetonitrile (B52724)Room Temperature, 2h~94% nih.gov
N-Alkylation of SulfonamideMn(I) PNP pincer catalystXylenesK2CO3, heatup to 95% acs.org

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic chemistry offer more direct and efficient routes to fluorinated heterocycles like this compound. A particularly promising strategy is the direct C-H difluoromethylation of a pre-formed pyrazine ring.

This approach avoids the multi-step synthesis of a difluoromethylated precursor. Organic photoredox catalysis has emerged as a powerful tool for such transformations. nih.govresearchgate.net In this method, a photocatalyst, upon irradiation with visible light, can generate a difluoromethyl radical from a suitable precursor, such as sodium difluoromethylsulfinate (CF2HSO2Na). researchgate.net This radical can then be added directly to the electron-deficient pyrazine ring. researchgate.net This method is attractive due to its mild reaction conditions, operational simplicity, and the avoidance of pre-functionalized substrates. nih.govresearchgate.net The practicability of this methodology for late-stage drug development has been demonstrated through the direct difluoromethylation of various pharmaceutical molecules. researchgate.net

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery. This can be achieved by modifying either the pyrazine ring or the sulfonamide group.

Strategies for Substituent Variation on the Pyrazine Ring

The pyrazine ring can be functionalized with a variety of substituents using modern cross-coupling reactions. Starting from a halogenated pyrazine precursor, such as a chloropyrazine, different groups can be introduced.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a versatile method for forming carbon-carbon bonds. youtube.com By reacting a chloropyrazine derivative with various aryl or heteroaryl boronic acids, a wide range of substituted pyrazines can be synthesized. researchgate.netnih.gov This allows for the introduction of diverse aromatic and heterocyclic moieties onto the pyrazine core.

Buchwald-Hartwig Amination: This reaction is a powerful tool for forming carbon-nitrogen bonds. youtube.comyoutube.com It enables the coupling of a chloropyrazine with a variety of primary or secondary amines to introduce different amino substituents onto the pyrazine ring. youtube.com The reaction is known for its broad substrate scope and functional group tolerance. youtube.com

These methods provide access to a library of analogs with different electronic and steric properties on the pyrazine ring, which can be used to probe the SAR of the target molecule.

Modifications of the Sulfonamide Group

The sulfonamide group itself can be modified to generate further analogs.

N-Alkylation: The hydrogen atoms on the sulfonamide nitrogen can be replaced with alkyl groups. This can be achieved through N-alkylation reactions. Manganese-catalyzed N-alkylation using alcohols as alkylating agents has been shown to be an efficient method for the mono-N-alkylation of a diverse array of aryl and alkyl sulfonamides. acs.org This "borrowing hydrogen" approach is an atom-economical way to introduce alkyl chains to the sulfonamide nitrogen. acs.org

Synthesis of Secondary and Tertiary Sulfonamides: Instead of reacting the pyrazine-2-sulfonyl chloride with ammonia, it can be reacted with primary or secondary amines to yield N-substituted or N,N-disubstituted sulfonamides, respectively. wikipedia.org This allows for the introduction of a wide variety of groups onto the sulfonamide nitrogen, further expanding the chemical space for SAR studies.

A palladium-catalyzed three-component synthesis of sulfonamides has also been developed, using sulfuric chloride as a source of the sulfonyl group, which couples with secondary amines and arylboronic acids. nih.gov This method, however, is not suitable for primary amines or anilines. nih.gov

Introduction of Difluoromethyl Group Variants

The difluoromethyl (CF₂H) group is a crucial substituent in medicinal chemistry, often considered a bioisostere of hydroxyl, thiol, or amine groups due to its capacity to act as a lipophilic hydrogen bond donor. acs.orgresearchgate.net Its incorporation into heterocyclic scaffolds like pyrazine can significantly influence a molecule's physicochemical properties and biological activity. Beyond the CF₂H group itself, the introduction of related fluoroalkyl variants, such as the trifluoromethyl (CF₃), trifluoromethoxy (OCF₃), and 1,1-difluoroethyl (CF₂CH₃) groups, represents a key strategy in drug design to fine-tune potency, metabolic stability, and lipophilicity. researchgate.netnih.govbeilstein-journals.org

The synthesis of pyrazines bearing these fluorinated motifs often involves multi-step sequences, commonly starting from halogenated pyrazine precursors. These methods allow for the strategic installation of fluoroalkyl groups, which can be challenging to introduce directly onto the pyrazine ring.

Trifluoromethyl (CF₃) and Trifluoromethoxy (OCF₃) Group Introduction

The trifluoromethyl group is widely used to enhance metabolic stability and lipophilicity in drug candidates. researchgate.net One common approach to introduce a CF₃ group onto a pyrazine ring involves the transformation of a precursor molecule. For instance, 3-(trifluoromethyl)-5,6,7,8-tetrahydro- acs.orgnih.govrsc.orgtriazolo[4,3-a]pyrazine hydrochloride can be synthesized from 2-chloropyrazine (B57796) through a multi-step process involving hydrazine (B178648) hydrate (B1144303) and subsequent cyclization with trifluoroacetic anhydride. google.com This intermediate serves as a scaffold for further derivatization. mdpi.com

The trifluoromethoxy (OCF₃) group, sometimes referred to as a "pseudo-halogen," is another valuable substituent known for its high stability and hydrophobicity. mdpi.com A method for the synthesis of 2-chloro-5-trifluoromethoxypyrazine has been developed, starting from 2-chloro-5-(trichloromethoxy)pyrazine. This transformation highlights a key synthetic strategy for introducing OCF₃ groups onto a pyrazine core. mdpi.com

PrecursorReagent(s)Resulting GroupProduct ExampleReference(s)
2-Chloropyrazine1. Hydrazine hydrate2. Trifluoroacetic anhydride, Methanesulfonic acidTrifluoromethyl (CF₃)3-(Trifluoromethyl)-5,6,7,8-tetrahydro- acs.orgnih.govrsc.orgtriazolo[4,3-a]pyrazine google.com
2-Chloro-5-(trichloromethoxy)pyrazineSbF₃, SbCl₅Trifluoromethoxy (OCF₃)2-Chloro-5-trifluoromethoxypyrazine mdpi.com
3-Picoline1. Cl₂, HF2. Cl₂ (vapor phase)Trifluoromethyl (CF₃)2,3-Dichloro-5-(trifluoromethyl)pyridine nih.gov

Table 1. Examples of Reagents for Introducing CF₃ and OCF₃ Variants onto Pyrazine and Pyridine Rings.

Introduction of Other Fluoroalkyl Variants

Research has also focused on introducing other fluoroalkyl groups to modulate biological activity. For example, studies on triazolopyrazine derivatives have shown that the introduction of a 1,1-difluoroethyl (CF₂Me) group at the C-8 position can significantly improve antimalarial potency. beilstein-journals.org This demonstrates the value of exploring variants beyond the single-carbon difluoromethyl or trifluoromethyl groups.

A general and direct method for the introduction of difluoroalkyl groups onto heterocycles has also been reported. This strategy utilizes difluoroalkylsulfinates (e.g., DFES-Na for the difluoroethyl group) and can be applied to a range of heterocyclic systems, including pyrazines. nih.gov This approach offers a more direct route to compounds that would otherwise require lengthy synthetic sequences. nih.gov For example, the direct difluoroethylation of a pyrazine derivative using this method proceeds in high yield, showcasing a significant improvement over previous multi-step procedures. nih.gov

Heterocyclic CoreReagentFluoroalkyl VariantProductYieldReference(s)
TriazolopyrazineDiversinate™, TBHP1,1-Difluoroethyl (CF₂Me)8-(1,1-Difluoroethyl) derivative- beilstein-journals.org
PyrazineDFES-NaDifluoroethyl (CF₂CH₃)Difluoroethylated pyrazine95% nih.gov

Table 2. Synthetic Methods for Introducing Other Fluoroalkyl Variants onto Heterocyclic Cores.

These synthetic methodologies provide a toolbox for medicinal chemists to create a diverse range of 3-fluoroalkyl-pyrazine-2-sulfonamide derivatives. The ability to systematically vary the nature of the fluorinated substituent—from CF₂H to CF₃, OCF₃, and CF₂CH₃—is essential for optimizing the pharmacological profile of new chemical entities.

Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 3-(difluoromethyl)pyrazine-2-sulfonamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its structure.

The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The pyrazine (B50134) ring protons, being in a heteroaromatic system, would appear in the downfield region, typically between 8.0 and 9.0 ppm. The proton of the difluoromethyl group (-CHF₂) is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms. The sulfonamide (-SO₂NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be variable and is sensitive to solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Spectral Data

Protons Expected Chemical Shift (δ, ppm) Expected Multiplicity
Pyrazine-H 8.0 - 9.0 Doublet, Doublet
-CHF₂ 6.5 - 7.5 Triplet (t)

The ¹³C NMR spectrum provides information on the carbon skeleton. The pyrazine ring is expected to show four distinct signals for its carbon atoms in the aromatic region (120-160 ppm). The carbon of the difluoromethyl group (-CHF₂) will be uniquely identifiable by its signal splitting into a triplet due to one-bond coupling with the two fluorine atoms. This signal would likely appear in the range of 110-130 ppm.

Table 2: Expected ¹³C NMR Spectral Data

Carbon Atom Expected Chemical Shift (δ, ppm) Expected Multiplicity
Pyrazine-C 120 - 160 Singlet (s)

¹⁹F NMR is essential for characterizing fluorine-containing compounds. For this compound, the two fluorine atoms are chemically equivalent. They are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would appear as a doublet due to coupling with the single proton of the difluoromethyl group. The chemical shift would be characteristic of a difluoromethyl group attached to an aromatic system.

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₅F₂N₃O₂S), the calculated monoisotopic mass is approximately 209.01 Da. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition. In techniques like electrospray ionization (ESI), the protonated molecular ion [M+H]⁺ would be observed at m/z 210.02. The fragmentation pattern would likely involve the loss of SO₂ (64 Da) or the entire sulfonamide group (-SO₂NH₂, 80 Da).

Table 3: Predicted Mass Spectrometry Data

Ion Adduct Predicted m/z
[M]⁺ 209.01
[M+H]⁺ Proton 210.02

Data is based on predictions for structurally similar compounds and theoretical calculations.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. The IR spectrum of this compound would exhibit characteristic absorption bands. The sulfonamide group is particularly prominent, showing asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretch of the sulfonamide would appear as a moderate peak around 3300 cm⁻¹. The C-F bonds of the difluoromethyl group also have characteristic stretching vibrations, usually found in the 1100-1000 cm⁻¹ region.

Table 4: Expected IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
N-H (Sulfonamide) Stretch ~3300
C-H (Aromatic) Stretch 3100-3000
S=O (Sulfonyl) Asymmetric Stretch 1370-1330
S=O (Sulfonyl) Symmetric Stretch 1180-1160
C-F Stretch 1100-1000

Ranges are based on typical values for sulfonamide-containing compounds. nih.gov

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

To ensure the reliability of research data, the purity of this compound must be rigorously assessed. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. A reverse-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) (often with a small amount of acid like formic acid or trifluoroacetic acid), would effectively separate the target compound from any impurities or starting materials. The purity is determined by integrating the area of the peak corresponding to the compound and is often quoted as a percentage of the total peak area detected by a UV detector. Commercial suppliers often indicate a purity of ≥95% for research-grade chemicals, which would be verified by such methods.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust and reliable HPLC method is fundamental for the routine analysis of this compound. Such a method is essential for assessing purity, identifying impurities, and quantifying the active substance in drug substance and drug product formulations. While specific validated methods for this compound are not extensively detailed in publicly available literature, the development would follow established principles for sulfonamide analysis.

A typical HPLC method development strategy would involve the systematic optimization of several key parameters to achieve adequate separation and detection. This includes the selection of an appropriate stationary phase (column), the composition of the mobile phase, the flow rate, and the detector wavelength. For sulfonamides, reversed-phase HPLC is a common approach.

Table 1: Illustrative HPLC Method Parameters for Sulfonamide Analysis

ParameterTypical Conditions
Column Zorbax Eclipse XDB C18
Mobile Phase Gradient of Acetic Acid, Methanol, and Acetonitrile
Flow Rate 1.0 mL/min
Detection UV-Vis or Diode Array Detector (DAD)
Wavelength Dependent on the chromophore of the molecule
Injection Volume 10 µL
Column Temperature 30 °C

This table represents a general approach to sulfonamide analysis and would require specific optimization for this compound.

The development process would aim for a method that is specific, accurate, precise, linear, and robust, according to international guidelines. Validation of the method would ensure its suitability for its intended purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalysis in Preclinical Research

In preclinical research, understanding the pharmacokinetic profile of a new chemical entity is paramount. LC-MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices such as plasma, urine, and tissue homogenates due to its high sensitivity and selectivity. A validated LC-MS method for this compound would be critical for determining its absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

The development of an LC-MS bioanalytical method involves several intricate steps, including sample preparation, chromatographic separation, and mass spectrometric detection. Sample preparation is a critical step to remove interfering endogenous components and concentrate the analyte. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction would be evaluated.

The chromatographic conditions are optimized to ensure separation from matrix components and any potential metabolites. The mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which provides high specificity and sensitivity. This involves selecting specific precursor-to-product ion transitions for the analyte and an internal standard.

Table 2: Representative LC-MS Method Parameters for Bioanalysis

ParameterTypical Conditions
Sample Preparation Protein Precipitation or Solid-Phase Extraction
LC Column C18 or similar reversed-phase column
Mobile Phase Gradient of organic solvent (e.g., acetonitrile or methanol) with an aqueous phase containing a modifier (e.g., formic acid)
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Analyzer Triple Quadrupole (QqQ)
Detection Mode Multiple Reaction Monitoring (MRM)

This table outlines a general framework for the bioanalysis of a small molecule like this compound. Specific MRM transitions and other parameters would need to be determined experimentally.

The method would be rigorously validated according to regulatory guidelines to ensure its reliability for supporting preclinical pharmacokinetic and toxicokinetic studies.

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophores and Structural Determinants for Activity

The biological activity of pyrazine (B50134) sulfonamide derivatives is intrinsically linked to the spatial arrangement of key chemical features, collectively known as a pharmacophore. For this class of compounds, the essential pharmacophoric elements generally consist of a pyrazine ring, a sulfonamide linker, and various substituents that can be modulated to fine-tune activity.

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, is a critical component. nih.govresearchgate.net Its electron-deficient nature and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, are crucial for target engagement. nih.govnih.gov The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, a feature that can be pivotal for anchoring the molecule within the active site of a biological target. nih.gov

The sulfonamide moiety (-SO₂NH-) serves as a versatile linker and a key interaction point. nih.gov It is known to form strong hydrogen bonds and can chelate metal ions, which is particularly relevant for enzymes that utilize metal cofactors. nih.govsdu.dk The acidic nature of the sulfonamide proton can also play a significant role in the ionization state of the molecule at physiological pH, influencing its solubility and ability to cross cellular membranes. nih.gov

Studies on related pyrazole (B372694) sulfonamides have highlighted the importance of specific substituents on the pyrazole ring for maintaining potency. For instance, the removal of methyl groups from a pyrazole ring in one series of compounds led to a significant loss of enzymatic potency, indicating their role in hydrophobic interactions within the target's binding pocket. nih.gov This underscores the principle that even small structural changes can have profound effects on biological activity.

The following table summarizes the key pharmacophoric features and their recognized roles in the activity of pyrazine sulfonamide derivatives.

Pharmacophoric FeatureStructural DeterminantRole in Biological Activity
Pyrazine Ring Heterocyclic aromatic ringHydrogen bond acceptor, π-π stacking interactions nih.govnih.gov
Sulfonamide Linker -SO₂NH- groupHydrogen bonding, metal chelation, influences pKa nih.govnih.govsdu.dk
Difluoromethyl Group -CF₂H substituentModulates electronic properties and metabolic stability nih.gov
Other Substituents Varied chemical groupsFine-tunes potency, selectivity, and pharmacokinetic properties nih.govnih.gov

Impact of Substituent Modifications on Molecular Interactions

The modification of substituents on the core scaffold of 3-(difluoromethyl)pyrazine-2-sulfonamide is a fundamental strategy to optimize its biological activity and selectivity. These modifications can alter the molecule's size, shape, and electronic distribution, thereby influencing its interactions with biological targets.

The introduction of different functional groups on the pyrazine ring or the sulfonamide nitrogen can lead to varied outcomes. For instance, in a series of pyrazolo[4,3-c]pyridine sulfonamides, the nature of the linker between the benzenesulfonamide (B165840) and the pyrazolopyridine moiety was found to be crucial for inhibitory activity against human carbonic anhydrase (hCA) isoforms. nih.govmdpi.com A methylpropionamide linker, for example, was favorable for hCA I inhibition, while its absence or replacement with a different linker was detrimental. nih.gov

Furthermore, the position of substituents can dramatically affect selectivity. In a study of sulfonamide-bearing pyrazolone (B3327878) derivatives, moving a sulfonamide substituent on a benzene (B151609) ring from the meta- to the para-position had a substantial effect on the compound's selectivity for inhibiting acetylcholinesterase (AChE) versus butyrylcholinesterase (BChE). nih.gov This highlights the sensitivity of molecular recognition to the precise spatial arrangement of interacting groups.

The impact of "capping" the secondary sulfonamide with groups like a difluoromethyl moiety has been shown to be a successful strategy for improving properties such as CNS penetration. nih.gov This modification reduces the polar surface area (PSA) and acidity of the sulfonamide, making it less ionized at physiological pH and thus more capable of crossing the blood-brain barrier. nih.gov

The following table provides examples of substituent modifications and their observed impact on the biological activity of related sulfonamide compounds.

Compound SeriesSubstituent ModificationImpact on Molecular Interactions and Activity
Pyrazolo[4,3-c]pyridine Sulfonamides Varied linkers between sulfonamide and pyrazolopyridine moietiesThe presence of an N-methylpropionamide linker was favorable for hCA I inhibitory activity. nih.govmdpi.com
Sulfonamide-Bearing Pyrazolones Positional isomers of sulfonamide on the benzene ring (meta vs. para)Correlated with selectivity for activity against AChE and BChE. nih.gov
Pyrazole Sulfonamides Capping the secondary sulfonamide with a difluoromethyl groupImproved metabolic stability and CNS penetration by reducing PSA and acidity. nih.gov
Pyrazinamide Derivatives Alkylamino substitution at the 3 and 5 positions of pyrazinoic acidResulted in analogs that were 5 to 10-fold more potent than the parent compound. nih.gov

Influence of Lipophilicity and Electronic Properties on Biological Activity

The lipophilicity and electronic properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Lipophilicity, often expressed as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), governs a drug's ability to traverse biological membranes and reach its target. nih.gov Electronic properties, such as the distribution of electron density, influence how a molecule interacts with its target at the atomic level. sdu.dk

For pyrazine sulfonamide derivatives, these properties are heavily influenced by the substituents on the aromatic rings and the pyrazine core. The introduction of fluorine atoms, as in the difluoromethyl group, significantly alters the electronic landscape of the molecule. nih.gov The high electronegativity of fluorine can create a more polarized molecule, potentially leading to stronger non-covalent interactions with the target. sdu.dk However, the effect of fluorination on lipophilicity is not always straightforward and can be context-dependent. nih.gov

Studies on 2,6-diarylbenzenesulfonamides have shown that substituents on the flanking aromatic rings can fine-tune the acidity of the sulfonamide moiety through-space, indicating the presence of favorable polar–π interactions. sdu.dk This demonstrates that electronic effects can be transmitted across the molecule, influencing key properties like pKa. The ionization state of the sulfonamide group at physiological pH is crucial, as it affects both solubility and the ability to interact with the target. nih.gov

In a series of chiral pyrazolo[4,3-e] nih.govnih.govacs.orgtriazine sulfonamides, it was observed that lipophilicity increased with the length of the alkyl chain at the sulfonamide nitrogen. mdpi.com This increase in lipophilicity was also correlated with a stronger affinity for human serum albumin (HSA). mdpi.com Such interactions with plasma proteins can significantly impact a drug's distribution and availability.

The following table illustrates the relationship between lipophilicity, electronic properties, and biological activity for related sulfonamide compounds.

Compound SeriesPhysicochemical PropertyInfluence on Biological Activity
2,6-Diarylbenzenesulfonamides Electronic effects of substituents on flanking aryl ringsFine-tunes the acidity (pKa) of the central sulfonamide moiety through polar–π interactions. sdu.dk
2-(Thiofluoroalkyl)pyridines Fluorination pattern and oxidation state of the sulfur atomCreates a gradient in lipophilicity (logD7.4), with the effect of fluorination being context-dependent. nih.gov
Chiral Pyrazolo[4,3-e] nih.govnih.govacs.orgtriazine Sulfonamides Increased alkyl chain length at the sulfonamide nitrogenIncreased lipophilicity and stronger affinity for human serum albumin (HSA). mdpi.com
Substituted N-(Pyrazin-2-yl)benzenesulfonamides Acidic character of the sulfonamide moietyDetermines the ionization state at physiological pH, affecting membrane transport. nih.gov

Conformational Analysis and its Correlation with Biological Profiles

The three-dimensional conformation of a molecule is paramount to its ability to bind to a biological target. Conformational analysis, therefore, provides crucial insights into the spatial arrangement of functional groups and their availability for interaction.

For flexible molecules like many pyrazine sulfonamide derivatives, multiple conformations may exist in equilibrium. The biologically active conformation is the specific spatial arrangement that the molecule adopts to optimally fit into the binding site of its target. Computational methods, such as Density Functional Theory (DFT), and experimental techniques, like X-ray crystallography and NMR spectroscopy, are employed to study these conformations. beilstein-journals.org

In a study of chiral pyrazolo[4,3-e] nih.govnih.govacs.orgtriazine sulfonamides, DFT calculations were used to determine the low-energy conformations of the molecules. researchgate.net The analysis of torsion angles revealed how the different parts of the molecule are oriented relative to each other, which is critical for understanding how they present their pharmacophoric features to a target. researchgate.net

X-ray analysis of halogenated pyran analogues has shown that even with significant steric repulsion between axial substituents, the molecules adopt a standard chair-like conformation. beilstein-journals.org However, deviations in intra-annular torsion angles were observed, highlighting the subtle but important conformational changes induced by different substituents. beilstein-journals.org

Molecular docking studies, which predict the preferred orientation of a ligand when bound to a receptor, further illuminate the importance of conformation. For a series of 3-amino-pyrazine-2-carboxamide derivatives, molecular docking was used to investigate the binding modes within the active site of the FGFR2 enzyme, providing a structural basis for their inhibitory activity. nih.gov These studies often reveal key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex, confirming the importance of the molecule's conformational preferences. nih.gov

The following table summarizes findings from conformational analyses of related compounds and their correlation with biological profiles.

Compound SeriesMethod of AnalysisConformational Findings and Correlation with Biological Profile
Chiral Pyrazolo[4,3-e] nih.govnih.govacs.orgtriazine Sulfonamides DFT calculationsDetermined low-energy conformations and the spatial arrangement of key functional groups, which is essential for target interaction. researchgate.net
Halogenated Pyran Analogues X-ray crystallographyRevealed that molecules adopt a standard ⁴C₁-like conformation despite steric repulsion, with subtle deviations in torsion angles influencing the overall shape. beilstein-journals.org
3-Amino-pyrazine-2-carboxamide Derivatives Molecular dockingInvestigated the binding modes within the FGFR2 active site, highlighting the specific conformation required for potent inhibition. nih.gov

Mechanistic Investigations and Molecular Target Elucidation

Identification of Putative Molecular Targets

Research into pyrazine (B50134) sulfonamides has identified several potential molecular targets. A primary focus has been on enzymes that are critical for the survival of pathogenic organisms. For instance, Trypanosoma brucei N-myristoyltransferase (TbNMT) has been identified as a key target for pyrazole (B372694) sulfonamide inhibitors, which share a structural resemblance to 3-(difluoromethyl)pyrazine-2-sulfonamide. nih.gov The essential role of NMT in protozoan parasites makes it an attractive target for antiparasitic drug development. nih.gov

Furthermore, the broader class of sulfonamides is known to target carbonic anhydrases (CAs), which are involved in various physiological processes. nih.govnih.govnih.gov This suggests that this compound could potentially interact with and inhibit one or more of the 15 identified human CA isoenzymes. nih.gov Additionally, some pyrazine-based compounds have shown activity as tyrosine kinase inhibitors, indicating another possible avenue of molecular targeting for this class of molecules. mdpi.com The diverse biological activities of sulfonamides, ranging from diuretics to anticancer agents, underscore the wide array of potential molecular targets for novel derivatives like this compound. nih.govnih.gov

Enzyme Inhibition Profiling in Research Contexts

The inhibitory activity of sulfonamide derivatives against various enzymes is a central aspect of their investigation.

Detailed kinetic studies have been performed on related sulfonamide compounds to quantify their inhibitory potency. For example, novel sulfonamide-bearing pyrazolone (B3327878) derivatives have demonstrated significant inhibitory activity against human carbonic anhydrase isoenzymes I and II (hCA I and hCA II). nih.gov The inhibition constants (Ki) for these compounds were found to be in the nanomolar range, with values for hCA I ranging from 18.03 ± 2.86 nM to 75.54 ± 4.91 nM, and for hCA II from 24.84 ± 1.57 nM to 85.42 ± 6.60 nM. nih.gov Similarly, another series of novel pyrazole derivatives exhibited Ki values between 5.13 and 67.39 nM against hCA I and II. nih.gov

In the context of antiparasitic research, a pyrazole sulfonamide inhibitor of TbNMT, a parent compound for more advanced derivatives, was identified as a potent inhibitor. nih.gov While specific IC50 or Ki values for this compound are not detailed in the provided results, the data on analogous compounds suggest that it likely exhibits potent inhibitory activity against its primary molecular targets.

Table 1: Inhibition Constants (Ki) of Sulfonamide Derivatives Against Human Carbonic Anhydrase Isoforms

Compound ClassTarget EnzymeKi Range (nM)
Sulfonamide-bearing pyrazolone derivativeshCA I18.03 ± 2.86 – 75.54 ± 4.91 nih.gov
Sulfonamide-bearing pyrazolone derivativeshCA II24.84 ± 1.57 – 85.42 ± 6.60 nih.gov
Novel pyrazole derivativeshCA I & II5.13 – 67.39 nih.gov

This table presents a summary of inhibition constant (Ki) ranges for different classes of sulfonamide derivatives against human carbonic anhydrase (hCA) isoforms, as reported in the cited literature.

Selectivity is a critical parameter in drug development to minimize off-target effects. Research on novel 3-sulfonamide pyrrol-2-one derivatives demonstrated varying selectivity profiles against a panel of human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII). nih.gov Many of these compounds showed significant selectivity for the cytosolic isoform hCA II. nih.gov For instance, some derivatives with specific substitutions exhibited enhanced activity and selectivity. nih.gov One compound in this series displayed strong dual selectivity for hCA II and the tumor-associated isoform hCA IX, while another was the most effective inhibitor of hCA XII. nih.gov

In the development of TbNMT inhibitors, a medicinal chemistry campaign aimed to improve selectivity. By modifying the core aromatic structure and capping the sulfonamide group, researchers were able to significantly enhance selectivity for the parasitic enzyme over the human equivalent. nih.gov This highlights the potential to fine-tune the selectivity profile of this compound through structural modifications.

Receptor Binding Studies for Target Engagement

While direct receptor binding studies for this compound are not explicitly detailed in the provided search results, the predicted molecular properties offer insights into its potential interactions. Computational tools can predict parameters like the collision cross-section (CCS), which relates to the molecule's shape and size in the gas phase and can be correlated with its binding characteristics. uni.lu For the related compound 3-(difluoromethyl)pyridine-2-sulfonamide, predicted CCS values have been calculated for various adducts, providing a basis for future experimental validation of receptor or enzyme active site binding. uni.lu

Modulation of Cellular Pathways and Molecular Signaling

The interaction of this compound with its molecular targets can be expected to modulate specific cellular pathways. For example, inhibition of carbonic anhydrases can affect pH regulation, ion transport, and other fundamental cellular processes. nih.gov Pyrazine-based tyrosine kinase inhibitors have shown promise in preclinical studies against acute myeloid leukemia (AML) by targeting signaling pathways involved in cell proliferation and survival. mdpi.com The predicted properties of this compound from computational models can help to infer its potential to permeate cell membranes and interact with intracellular signaling components. uni.lu

Protein-Ligand Interaction Analysis

Molecular dynamics (MD) simulations and protein-ligand interaction profiler (PLIP) analysis are powerful computational methods used to analyze the dynamic nature of these interactions. aalto.fi Such analyses can identify key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the protein-ligand complex. For instance, in a study of various protein-ligand complexes, MD simulations revealed the evolution of interaction patterns over time, highlighting the dynamic nature of binding. aalto.fi These computational approaches could be applied to this compound to predict its binding mode and affinity for various targets, guiding further optimization efforts.

Hydrogen Bonding Networks

The structure of this compound features several sites capable of participating in hydrogen bonding, a critical interaction for molecular recognition in biological systems. The sulfonamide group (-SO₂NH₂) is a primary contributor, with the nitrogen atom's protons acting as hydrogen bond donors and the two oxygen atoms serving as strong hydrogen bond acceptors. nih.govresearchgate.net Studies on related sulfonamide structures have shown that the amino protons have a pronounced preference for forming hydrogen bonds with sulfonyl oxygens, often resulting in a dominant chain pattern. nih.gov

The pyrazine ring introduces two nitrogen atoms which are potential hydrogen bond acceptors. nih.govresearchgate.netacs.org The heteroaromatic nature of the pyrazine ring allows it to engage in polar interactions, with the nitrogen atoms being the most frequent sites for hydrogen bond acceptance. nih.govresearchgate.netacs.org Furthermore, the difluoromethyl group (-CF₂H) is recognized as a lipophilic hydrogen bond donor. nih.govh1.coresearchgate.netacs.org The polarized C-H bond in this group can form weak hydrogen bonds, a property that distinguishes it from other fluorinated motifs. researchgate.netbohrium.com This dual nature of the difluoromethyl group, being both lipophilic and a hydrogen bond donor, adds a layer of complexity to its interaction profile. nih.govh1.co

The interplay between these different hydrogen bonding sites likely results in a complex network of intra- and intermolecular interactions, influencing the compound's conformation and binding affinity to protein targets. The ability of primary sulfonamides to act as stronger hydrogen bond donors compared to their secondary counterparts further emphasizes the importance of the unsubstituted amine in this compound. nih.gov

Table 1: Potential Hydrogen Bond Donors and Acceptors in this compound

Functional GroupPotential RoleSupporting Evidence
Sulfonamide (-SO₂NH₂ )Hydrogen Bond DonorThe amino protons of sulfonamides readily participate in hydrogen bonding. nih.gov
Sulfonamide (-SO₂ NH₂)Hydrogen Bond AcceptorThe sulfonyl oxygens are strong hydrogen bond acceptors. researchgate.net
Pyrazine Ring (N atoms)Hydrogen Bond AcceptorThe nitrogen atoms in the pyrazine ring are frequent hydrogen bond acceptors. nih.govresearchgate.netacs.org
Difluoromethyl (-CF₂H )Hydrogen Bond DonorThe polarized C-H bond can act as a weak hydrogen bond donor. nih.govh1.coresearchgate.netacs.orgbohrium.com

Hydrophobic and Van der Waals Interactions

The pyrazine ring, being an aromatic moiety, contributes to nonpolar interactions. nih.gov The difluoromethyl group is considered a lipophilicity-enhancing group, suggesting its propensity to engage in hydrophobic interactions. nih.govh1.co This "lipophilic hydrogen bond donor" characteristic is a key feature, allowing it to interact favorably with both nonpolar and polar environments. nih.govh1.co

Electrostatic and Pi-Cation Interactions

The electronic properties of this compound give rise to electrostatic and potential pi-cation interactions. The electrostatic potential map of a pyrazine molecule reveals areas of high negative charge around the nitrogen atoms and electron-deficient regions above the carbon atoms of the π-system. researchgate.net This distribution of charge makes the pyrazine ring susceptible to electrostatic interactions.

The electron-withdrawing nature of the sulfonamide and difluoromethyl groups is expected to influence the electrostatic potential of the pyrazine ring. Electron-withdrawing substituents generally decrease the electron density of the aromatic ring, which can affect its interaction with charged species.

Pi-cation interactions, a noncovalent force between a cation and the face of an electron-rich π-system, are a possibility for the pyrazine ring. wikipedia.org However, the presence of two nitrogen atoms in the pyrazine ring, which are electronegative, can weaken its cation-π binding ability compared to a more electron-rich ring like benzene (B151609). wikipedia.org Despite this, studies on pyrazine derivatives have shown that they can participate in interactions with metal ions, suggesting the potential for some form of cation-π or coordination interaction. nih.govresearchgate.netacs.org The specific geometry and electronic environment of the binding partner would ultimately determine the favorability of such an interaction.

Computational Chemistry and Cheminformatics in Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For a compound like 3-(difluoromethyl)pyrazine-2-sulfonamide , docking simulations would be used to predict how it fits into the active site of a specific protein target, such as a kinase, protease, or carbonic anhydrase—enzymes commonly targeted by sulfonamide-based inhibitors. mdpi.comresearchgate.net The process involves preparing the 3D structures of both the ligand (This compound ) and the target protein, followed by a search algorithm that explores various binding poses. nih.gov

The primary output of a docking simulation is the prediction of the binding mode. This reveals the specific orientation of the compound within the target's binding pocket and the key intermolecular interactions that stabilize the complex. For This compound , predictions would focus on how the sulfonamide group, pyrazine (B50134) ring, and difluoromethyl moiety interact with the protein's amino acid residues.

Key interactions typically identified include:

Hydrogen Bonds: The sulfonamide group is a classic hydrogen bond donor and acceptor, often interacting with polar residues or the protein backbone. acs.org The nitrogen atoms in the pyrazine ring can also act as hydrogen bond acceptors.

Metal Coordination: If the target is a metalloenzyme (e.g., carbonic anhydrase), the sulfonamide moiety is predicted to coordinate with the active site metal ion (typically zinc). mdpi.commdpi.com

Hydrophobic and van der Waals Interactions: The pyrazine ring and the difluoromethyl group would be expected to form favorable hydrophobic contacts with nonpolar residues in the binding pocket. nih.gov

Aromatic Interactions: The pyrazine ring can engage in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or histidine. acs.org

Studies on structurally related pyrazine and sulfonamide compounds have shown that even small changes to the molecular structure can lead to different or unexpected binding modes, highlighting the importance of these predictive studies. nih.govunifi.it A crystal structure of a close analog bound to a target protein would significantly increase the confidence in the predicted binding mode.

Docking programs use scoring functions to estimate the binding affinity of a ligand for its target, typically expressed as a binding energy value (e.g., in kcal/mol). A lower (more negative) score generally indicates a more favorable and stable interaction. mdpi.compeerj.com This energetic analysis is vital for comparing This compound against other potential inhibitors or for prioritizing analogs during lead optimization.

More advanced methods, such as the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations, can be applied to the docked poses to provide a more refined estimate of the binding free energy. peerj.com This analysis breaks down the total binding energy into its constituent parts (e.g., van der Waals, electrostatic, solvation energy), offering a deeper understanding of the forces driving the interaction.

Interaction TypePredicted Interacting Residues (Hypothetical)Contribution to Binding
Metal Coordination ZN²⁺Strong, primary anchor
Hydrogen Bonding Thr199, Gln92High, provides specificity
Hydrophobic Contact Val121, Val143, Leu198Moderate, stabilizes ring system
Aromatic Stacking Phe131Weak to Moderate

Table 1: Hypothetical summary of the energetic contributions and key interacting residues for this compound docked into a target like human Carbonic Anhydrase II. This data is illustrative and not from a published study.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the system's evolution over time. nih.gov An MD simulation would model the movements of This compound and its protein target, providing insights into the stability of the predicted binding mode and the flexibility of both the ligand and the protein. peerj.com For example, MD simulations on related pyrazine-protein complexes have been used to confirm that the ligand remains stably bound in the active site and to observe how its conformation adapts over time. nih.gov Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of compounds with their biological activity. tiu.edu.iq Should a series of analogs of This compound be synthesized and tested, a QSAR model could be developed. This model would be a mathematical equation linking molecular descriptors (numerical representations of chemical properties) to the observed activity (e.g., IC₅₀ values).

For pyrazine and sulfonamide derivatives, QSAR models have been built using techniques like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). semanticscholar.orgscispace.com The resulting models highlight which properties are most influential for activity. For instance, a model might reveal that increased hydrophobicity at a certain position enhances potency, while steric bulk at another is detrimental. tiu.edu.iqsemanticscholar.org Such a model would be invaluable for guiding the design of new, more potent analogs of This compound .

In Silico Prediction of Research-Relevant Physicochemical Properties (e.g., ADME for animal models)

Early prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid developing molecules that, despite high potency, are unlikely to become effective drugs. nih.govnih.gov Numerous software tools are available to predict these properties for a compound like This compound based solely on its structure. researchgate.netmdpi.com These predictions help assess its "drug-likeness."

Key predicted properties include:

Lipinski's Rule of Five: A set of simple molecular descriptors (molecular weight, LogP, H-bond donors/acceptors) that predict oral bioavailability. mdpi.com

Aqueous Solubility: Affects absorption and formulation.

Caco-2 Permeability: An indicator of intestinal absorption.

Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions.

Plasma Protein Binding: Influences distribution and the amount of free drug available to act on the target.

Toxicity Risks: Predictions for mutagenicity (Ames test), carcinogenicity, and organ toxicity (e.g., hepatotoxicity). researchgate.net

PropertyPredicted Value (Hypothetical)Assessment
Molecular Weight < 500 g/mol Favorable (Lipinski's Rule)
LogP 1.5 - 3.0Good balance of solubility/permeability
Aqueous Solubility Moderately SolubleAcceptable for initial studies
Caco-2 Permeability HighLikely good oral absorption
CYP2D6 Inhibition Non-inhibitorLow risk of specific drug interactions
Ames Mutagenicity NegativeLow risk of genetic toxicity

Table 2: An illustrative in silico ADME/Tox profile for this compound. These values are representative predictions and not based on experimental data.

Virtual Screening and Library Design for Novel Analogs

Virtual screening is a powerful cheminformatics technique used to search large compound libraries for molecules that are likely to bind to a target of interest. nih.govresearchgate.net If This compound were identified as a "hit" compound, virtual screening could be used to find commercially available or virtual compounds with similar features but potentially improved properties. This can be done through ligand-based screening (finding molecules with similar shapes or pharmacophores) or structure-based screening (docking a library of compounds into the target's binding site). researchgate.netspringernature.com

Furthermore, these computational tools are used to design a focused library of novel analogs. nih.gov Based on the binding mode predicted by molecular docking (Section 6.1.1) and the insights from QSAR models (Section 6.3), chemists can rationally design new modifications to the This compound scaffold to enhance potency, improve selectivity, or optimize ADME properties.

Target Fishing and Mechanism Prediction through Bioinformatics

Currently, there is a notable lack of publicly available research specifically detailing the use of computational chemistry and cheminformatics for target fishing and mechanism prediction of the chemical compound This compound . While the pyrazine scaffold and sulfonamide functional group are common in many biologically active molecules, and computational methods are widely used to predict their targets and mechanisms, specific studies on this particular difluoromethyl-substituted pyrazine sulfonamide are not found in the reviewed scientific literature.

The pyrazine ring is a key component in several approved drugs, and computational studies have been instrumental in understanding their interactions with biological targets. mdpi.com Similarly, sulfonamides are a well-established class of therapeutic agents, and bioinformatics approaches have been employed to predict their mechanisms of action and resistance. nih.govresearchgate.netnih.gov

In the absence of direct research on This compound , the following sections outline the general methodologies that would be applied in the field of computational chemistry and bioinformatics to investigate such a compound. These approaches are based on studies of structurally related pyrazine and sulfonamide derivatives.

Hypothetical Target Prediction for Pyrazine Derivatives

Computational target fishing, also known as in silico target prediction, is a crucial first step in drug discovery to identify potential protein targets for a novel compound. For a pyrazine-containing molecule, various computational strategies can be employed.

One common approach is ligand-based target prediction, which relies on the principle of chemical similarity. This method compares the structural and physicochemical properties of the query molecule, in this case, a pyrazine derivative, with those of known active ligands in large databases. If the molecule shares significant similarity with ligands known to bind to a specific target, it is predicted to have a similar biological activity.

Another powerful technique is molecular docking, a structure-based method. This involves computationally placing the pyrazine derivative into the binding site of a known protein target to predict its binding affinity and mode of interaction. For instance, in silico studies on other pyrazine derivatives have successfully predicted their binding to targets like PIM-1 kinase and bacterial enzymes. researchgate.netnih.gov

A hypothetical target prediction workflow for a novel pyrazine derivative might involve screening against a panel of known cancer-related kinases, as pyrazine scaffolds are common in kinase inhibitors. The predicted binding affinities could then be tabulated to prioritize targets for experimental validation.

Table 1: Illustrative Example of Predicted Kinase Targets for a Hypothetical Pyrazine Compound

Kinase TargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Predicted)
Kinase A-9.5MET123, LEU78, ASP184
Kinase B-8.7PHE145, VAL65, LYS88
Kinase C-7.2ALA99, ILE150, GLU101

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Bioinformatic Approaches to Elucidate the Mechanism of Action of Sulfonamides

Bioinformatics plays a pivotal role in understanding the mechanism of action of sulfonamide-containing compounds. A primary mechanism for antibacterial sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the folate biosynthesis pathway. nih.govnih.gov

Computational methods can be used to model the interaction of a novel sulfonamide with DHPS. Molecular docking studies can reveal how the sulfonamide fits into the enzyme's active site and competes with the natural substrate, p-aminobenzoic acid (pABA). nih.gov Furthermore, molecular dynamics simulations can provide insights into the conformational changes in the enzyme upon binding of the inhibitor, offering a more dynamic view of the mechanism of inhibition.

In cases where the primary target is unknown, a combination of target fishing and pathway analysis can be employed. Once potential targets are identified through methods described in the previous section, these targets can be mapped onto known biological pathways. This allows researchers to hypothesize the broader biological effects of the compound. For example, if a sulfonamide derivative is predicted to inhibit a specific kinase, pathway analysis can reveal the downstream signaling cascades that would be affected, thus elucidating its potential mechanism of action in a particular disease context.

Preclinical in Vitro Research Methodologies

Cell-Based Assays for Target Engagement and Pathway Modulation

There is no publicly available information detailing the use of cell-based assays to investigate the target engagement or pathway modulation of 3-(difluoromethyl)pyrazine-2-sulfonamide.

Enzyme Activity in Cellular Lysates or Recombinant Systems

No studies have been found that report on the enzymatic activity of this compound, either in cellular lysates or with recombinant enzyme systems.

Reporter Gene Assays for Pathway Activation/Inhibition

Information regarding the use of reporter gene assays to determine the mechanism of action (MOA) of this compound through the activation or inhibition of specific cellular pathways is not available in the public record.

High-Throughput Screening (HTS) in Research Programs

While high-throughput screening is a common methodology in drug discovery for similar compound classes like pyrimidine (B1678525) derivatives, there are no published research programs that identify this compound as a hit or lead compound from such screening campaigns. nih.govacs.org

Co-crystallization and Structural Biology Approaches

No evidence of successful co-crystallization of this compound with a biological target has been reported. Consequently, there are no available X-ray crystallography or other structural biology data to elucidate its binding mode at a molecular level. General strategies for co-crystallization have been described for other pyrazine (B50134) derivatives, but not for this specific compound. rsc.orgsci-hub.senih.govresearchgate.netnih.gov

Preclinical in Vivo Research Models Non Human

Pharmacokinetic and Pharmacodynamic Assessment in Animal Models

Specific data on the pharmacokinetic and pharmacodynamic properties of 3-(difluoromethyl)pyrazine-2-sulfonamide in non-human models is not available in published literature.

Absorption and Distribution Studies in Animal Systems

There is no publicly available information detailing the absorption and distribution of this compound in any animal species.

Elimination Profiles in Animal Models

Details regarding the elimination and excretion pathways of this compound in animal models have not been documented in scientific literature.

Proof-of-Concept Studies in Relevant Animal Disease Models for Target Validation

While the chemical structure of this compound suggests potential therapeutic applications, no proof-of-concept studies in animal disease models have been published to validate its targets.

Model Selection and Rationale (e.g., specific enzyme inhibition models)

There is no information available on the specific animal models that have been used to evaluate the efficacy of this compound, including any enzyme inhibition models.

Assessment of Biomarker Modulation in Animal Tissues

No studies have been published that report on the modulation of specific biomarkers in animal tissues following treatment with this compound.

Histopathological Analysis in Research Models

Histopathological findings from animal research models treated with this compound are not available in the public domain.

Evaluation of Target Engagement in Animal Tissues

Following a comprehensive review of publicly available scientific literature, no specific data or research findings pertaining to the in vivo evaluation of target engagement for the compound this compound in animal tissues were identified.

Extensive searches of scholarly databases and scientific repositories did not yield any preclinical studies that have investigated and reported on the direct interaction and modulation of its intended biological target by this compound within a living non-human organism. Consequently, information regarding the animal models used, the specific tissues analyzed, and the methodologies employed to measure target engagement for this particular compound is not available in the current body of scientific publications.

Therefore, the generation of data tables and a detailed discussion of research findings on this specific topic is not possible at this time. Further research and publication in peer-reviewed journals are required to elucidate the in vivo target engagement profile of this compound in various animal tissues.

Metabolism Studies in Research Settings Non Human

In Vitro Enzymatic Metabolism (e.g., liver microsomes, isolated enzymes)

In vitro metabolism studies serve as a fundamental first step in characterizing the metabolic profile of a drug candidate. These assays utilize subcellular fractions, such as liver microsomes, or isolated drug-metabolizing enzymes to predict how a compound will be metabolized in a living organism. nih.gov Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, as well as Phase II enzymes like UDP-glucuronosyltransferases (UGTs). nih.govmdpi.com

For sulfonamide-containing compounds, metabolism is often initiated by CYP-mediated oxidation. nih.gov Studies on various sulfonamides using human and animal liver microsomes have shown that oxidation is a primary metabolic route. nih.govresearchgate.net For a compound like 3-(difluoromethyl)pyrazine-2-sulfonamide, several potential Phase I metabolic reactions can be anticipated. These include hydroxylation of the pyrazine (B50134) ring, oxidation of the sulfonamide group, and potential modifications to the difluoromethyl group, although the latter is generally designed for metabolic stability. acs.org

Research on structurally related pyrazolotriazine sulfonamides indicates a sensitivity to metabolic transformations by Phase I enzymes, leading to hydroxylation and dealkylation products, while Phase II transformations like glucuronidation were not observed. mdpi.comsemanticscholar.org This suggests that the primary metabolic clearance of this compound in vitro would likely involve oxidative pathways. The specific CYP isozymes responsible for these transformations (e.g., CYP3A4, CYP2C9) can be identified using specific chemical inhibitors or recombinant human CYP enzymes. nih.govresearchgate.net

Table 1: Potential In Vitro Phase I Metabolic Reactions for this compound in Liver Microsomes

Metabolic ReactionPotential Site on the MoleculeEnzyme Family Primarily ResponsibleResulting Product Type
Aromatic HydroxylationPyrazine RingCytochrome P450 (CYP)Hydroxylated Metabolite
N-dealkylation (if applicable)Not directly applicableCytochrome P450 (CYP)---
O-dealkylation (if applicable)Not directly applicableCytochrome P450 (CYP)---
SulfoxidationSulfonamide MoietyCytochrome P450 (CYP)Oxidized Sulfonamide
C-HydroxylationNot a primary siteCytochrome P450 (CYP)---

This table is generated based on metabolic pathways common to sulfonamide and pyrazine compounds as described in the literature. nih.govmdpi.comsemanticscholar.org

Metabolite Identification and Profiling in Animal Models

Following in vitro assessment, the metabolic profile is further investigated in vivo using animal models, most commonly rats. nih.govnih.gov These studies involve administering the compound to the animals and collecting biological samples such as plasma, urine, and feces over time to identify and quantify the parent compound and its metabolites. mdpi.com

The identification of metabolites is a complex analytical process, typically employing high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap systems. nih.govmdpi.com This technology allows for the separation of metabolites and their precise mass measurement, which facilitates the determination of their elemental composition. Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification. mdpi.com

For sulfonamides, common metabolic pathways observed in rats include N-acetylation, a Phase II reaction mediated by N-acetyltransferases (NATs), in addition to the Phase I oxidative reactions. nih.gov For instance, N4-acetyl-sulfamethoxazole is a primary metabolite of sulfamethoxazole (B1682508) in rats. nih.gov Therefore, in addition to hydroxylated versions of this compound, one could anticipate the formation of an acetylated sulfonamide metabolite. The collected samples (urine, feces, plasma) would reveal the primary routes of elimination for the compound and its byproducts. mdpi.com

Table 2: Hypothetical Metabolite Profile of this compound in Rats

Metabolite IDProposed TransformationAnalytical Evidence (from MS data)Biological Matrix
M1Hydroxylation of Pyrazine Ring[M+H]+ ion at +16 Da relative to parentPlasma, Urine, Feces
M2N-Acetylation of Sulfonamide[M+H]+ ion at +42 Da relative to parentUrine, Plasma
M3Oxidative Defluorination[M+H]+ ion at -20 Da relative to parentPlasma, Feces
ParentUnchanged Compound[M+H]+ ion of parent compoundPlasma, Urine, Feces

This table is a hypothetical representation based on common metabolic pathways for sulfonamides and fluorinated compounds in animal models. nih.govmdpi.com

Impact of Molecular Structure on Metabolic Stability and Pathway

The chemical structure of a molecule is the primary determinant of its metabolic fate. Medicinal chemists strategically modify structures to enhance metabolic stability, thereby improving pharmacokinetic properties like half-life and oral bioavailability.

Pyrazine-Sulfonamide Core: The pyrazine ring is a heterocyclic aromatic system that is susceptible to oxidation by CYP enzymes. mdpi.com The sulfonamide group is also a site for metabolic activity, including potential hydrolysis or conjugation, although N-acetylation is a more common pathway for aromatic sulfonamides. nih.gov The linkage between these two moieties influences their susceptibility to enzymatic attack.

The Difluoromethyl (CHF₂) Group: The incorporation of fluorine atoms into drug candidates is a widely used strategy to block sites of metabolism. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it much more resistant to oxidative cleavage by CYP enzymes. acs.org The difluoromethyl group (CHF₂) is specifically employed as a metabolically robust isostere for a methyl or hydroxyl group. acs.org Its presence is intended to prevent oxidation at that position, thereby increasing the metabolic stability of the molecule and directing metabolism to other, more labile parts of the structure, such as the pyrazine ring. acs.orgresearchgate.net This increased stability can lead to a longer biological half-life. acs.org

Table 3: Structure-Metabolism Relationship for this compound

Structural MoietyRole in MoleculeInfluence on Metabolism
Pyrazine RingHeterocyclic CoreSite for Phase I oxidative metabolism (e.g., hydroxylation). mdpi.com
Sulfonamide GroupPharmacophore/LinkerCan be a site for Phase II conjugation (e.g., N-acetylation). nih.gov
Difluoromethyl GroupMetabolic BlockerIncreases metabolic stability by preventing oxidative metabolism at its point of attachment. acs.org

Future Research Directions and Emerging Paradigms

Exploration of Novel Biological Targets for Pyrazine (B50134) Sulfonamides

The pyrazine sulfonamide scaffold is a versatile pharmacophore present in compounds with a wide array of biological activities, including antitumor, anti-inflammatory, and anti-infective properties. nih.gov Research into this class of compounds has identified several key biological targets, suggesting promising avenues for future drug discovery.

One of the most explored areas for pyrazine sulfonamides is in the inhibition of enzymes critical for pathogen or cancer cell survival. Carbonic anhydrases (CAs), particularly isoforms like CA IX and CA XII that are overexpressed in various tumors, have been a significant focus. mdpi.commdpi.comnih.govnih.gov These enzymes are involved in pH regulation and other physiological processes essential for tumor progression. mdpi.comnih.gov Beyond cancer, enzymes such as dihydrofolate reductase (DHFR) and dihydropteroate (B1496061) synthase (DHPS), which are crucial for the folate pathway in microorganisms, represent established targets for sulfonamides and continue to be explored for novel pyrazine-based inhibitors. researchgate.net

In the realm of anti-infective agents, research has demonstrated the activity of pyrazine sulfonamides against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govacs.org The enzyme N-myristoyltransferase (NMT) in parasites like Trypanosoma brucei (the agent of Human African Trypanosomiasis) has also been validated as a target for pyrazole (B372694) sulfonamides, a closely related class, indicating a potential target for pyrazine analogs as well. nih.gov

Other identified targets for this structural class include:

Endothelin receptors , with zibotentan (B1684529) serving as an example of a pyrazine-containing sulfonamide with antitumor activity. nih.gov

Epithelial sodium channels (ENaC) , where pyrazine amides have been investigated for treating respiratory diseases like cystic fibrosis. nih.gov

Fibroblast growth factor receptors (FGFRs) , which are receptor tyrosine kinases often implicated in tumor growth and have been targeted by novel 3-aminopyrazine-2-carboxamide (B1665363) derivatives. researchgate.netnih.gov

Enzymes like tyrosinase and urease have also been shown to be inhibited by chiral pyrazolotriazine sulfonamides, broadening the potential therapeutic applications. mdpi.com

The diverse range of known targets underscores the potential for discovering novel biological interactions for 3-(difluoromethyl)pyrazine-2-sulfonamide and related compounds. Future research will likely focus on screening these compounds against a wider array of kinases, proteases, and metabolic enzymes implicated in various diseases.

Table 1: Selected Biological Targets of Pyrazine Sulfonamides and Related Analogs

Biological TargetTherapeutic AreaReference
Carbonic Anhydrases (CA IX, CA XII)Oncology mdpi.commdpi.comnih.gov
N-Myristoyltransferase (NMT)Anti-parasitic (Trypanosomiasis) nih.gov
Fibroblast Growth Factor Receptors (FGFRs)Oncology researchgate.netnih.gov
Epithelial Sodium Channel (ENaC)Respiratory Disease nih.gov
Dihydrofolate Reductase (DHFR)Anti-infective researchgate.net
TyrosinaseEnzyme Inhibition mdpi.com

Application in Chemical Biology as Research Probes and Tools

Beyond direct therapeutic applications, pyrazine sulfonamides are valuable as research probes in chemical biology. These compounds can be used to investigate the function and structure of biological systems, particularly for enzyme inhibition and target validation. scielo.org.mx An integrated chemical biology approach, for instance, has successfully used pyrazole sulfonamide inhibitors to validate N-myristoyltransferase as a drug target in parasites. nih.gov

The synthesis of compound libraries with systematic structural modifications allows for the detailed exploration of structure-activity relationships (SAR). acs.orgnih.gov By observing how changes to the pyrazine core, the sulfonamide linker, or its substituents affect biological activity, researchers can map the binding pockets of target proteins. This information is crucial for designing more potent and selective inhibitors.

The ability of sulfonamides to act as zinc-binding groups makes them particularly useful for studying metalloenzymes like carbonic anhydrases. nih.gov Derivatives of this compound could be synthesized with reporter tags (e.g., fluorescent dyes or biotin) to create chemical probes for affinity chromatography, protein pull-down assays, or cellular imaging, enabling the identification of new binding partners and the elucidation of complex biological pathways.

Integration of Advanced Computational and Experimental Methodologies

Modern drug discovery increasingly relies on the synergy between computational and experimental techniques. For the pyrazine sulfonamide class, this integration is critical for accelerating the design and optimization process.

Computational Approaches:

In Silico Screening and Molecular Docking: These methods are routinely used to predict how compounds will bind to the active site of a target protein. mdpi.comnih.gov Docking studies help prioritize which derivatives to synthesize and provide insights into the molecular basis of their activity. acs.orgresearchgate.net

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of molecules, such as their optimized structures and global chemical reactivity descriptors derived from HOMO-LUMO energy levels. bendola.comresearchgate.net This can help predict a compound's stability and reactivity.

ADMET Prediction: Computational models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify potential liabilities early in the discovery process. acs.org

Experimental Methodologies:

Multi-step Synthesis: The synthesis of pyrazine sulfonamides often involves multi-step reaction sequences, such as the condensation of pyrazine carbonyl chlorides with sulfonamides or the reaction of aminopyrazines with sulfonyl chlorides. nih.govmdpi.comorientjchem.org

Structure-Activity Relationship (SAR) Studies: Experimental testing of rationally designed analogs provides the empirical data needed to validate and refine computational models. nih.gov

The iterative cycle of computational design, chemical synthesis, and biological testing is a powerful paradigm for lead optimization. nih.gov For a compound like this compound, this integrated approach can efficiently explore chemical space to enhance potency, selectivity, and drug-like properties.

Development of Advanced Analytical Techniques for Research Compound Characterization

Accurate characterization of synthesized compounds is fundamental to chemical research. For pyrazine sulfonamides, a suite of standard and advanced analytical techniques is employed.

Standard Characterization Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the chemical structure of synthesized compounds, confirming the presence of key functional groups and their connectivity. mdpi.comnih.govscielo.org.mxmdpi.com

Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight and elemental composition of new molecules. nih.govscielo.org.mx

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify characteristic functional groups within the molecule, such as the N-H and S=O stretches of the sulfonamide moiety. nih.gov

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, S) in a compound, serving as a measure of purity. mdpi.commdpi.com

Advanced and Specialized Techniques:

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of a molecule, offering precise information on bond lengths, angles, and conformation. researchgate.net

Electrochemical Methods: Techniques such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS) can be used to study the redox properties and electronic behavior of compounds, which is particularly relevant for developing electrocatalysts or understanding metabolic transformations. researchgate.net

pKa Determination: Potentiometric and absorbance-based methods are used to experimentally determine the acidity of the sulfonamide proton, a key physicochemical property that influences solubility and membrane transport. nih.gov

Future developments will likely focus on increasing the throughput and sensitivity of these techniques and integrating them more seamlessly. For example, microcrystal electron diffraction (MicroED) is an emerging technique that can determine high-resolution structures from nanocrystals, which are often easier to obtain than the larger crystals required for X-ray diffraction. The continued evolution of these analytical tools will be crucial for the rigorous characterization of novel research compounds like this compound.

Table 2: Common Analytical and Computational Methods in Pyrazine Sulfonamide Research

Methodology TypeSpecific TechniquePurposeReference
Structural CharacterizationNMR Spectroscopy (1H, 13C)Elucidation of chemical structure and connectivity mdpi.comnih.govmdpi.com
Mass Spectrometry (LC-MS, HRMS)Confirmation of molecular weight and formula nih.govscielo.org.mx
X-ray CrystallographyDetermination of 3D molecular structure researchgate.net
IR SpectroscopyIdentification of functional groups nih.gov
Computational AnalysisMolecular DockingPrediction of protein-ligand binding modes acs.orgnih.gov
Density Functional Theory (DFT)Analysis of electronic structure and reactivity bendola.comresearchgate.net
ADMET PredictionIn silico assessment of drug-like properties acs.org
Physicochemical CharacterizationPotentiometric/Absorbance MethodsExperimental determination of pKa nih.gov
Electrochemical Analysis (e.g., CV)Study of redox properties researchgate.net

Q & A

Q. What are the standard synthetic routes for 3-(difluoromethyl)pyrazine-2-sulfonamide?

A common method involves sulfonylation reactions under reflux conditions. For example, refluxing a trifluoromethyl-substituted precursor with a sulfonamide derivative in ethanol, followed by recrystallization (e.g., ethanol as a solvent), can yield the target compound with ~74% efficiency. Optimization of stoichiometry and reaction time is critical to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are used for structural characterization?

  • X-ray diffraction (XRD): Resolves crystal packing, dihedral angles (e.g., 31.1° between heterocyclic rings), and hydrogen-bonding networks (e.g., N–H···O interactions forming supramolecular layers) .
  • NMR spectroscopy: Confirms substituent placement and purity, particularly for detecting disordered moieties (e.g., furanyl rings in related compounds) .

Q. What structural features influence hydrogen-bonding interactions in sulfonamide derivatives?

The spatial arrangement of substituents, such as the dihedral angle between the pyrazine and benzene rings (e.g., 55.58°), determines hydrogen-bond donor/acceptor accessibility. The sulfonamide group’s geometry (e.g., N–S–C–C torsion angle of 83.7°) enables participation in intermolecular interactions critical for crystal stability .

Q. How are common synthetic impurities identified and quantified?

High-performance liquid chromatography (HPLC) with UV detection is standard for separating and quantifying impurities like unreacted intermediates or regioisomers. Method validation includes spiking experiments and comparison with reference standards .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Systematic variation of solvent polarity (e.g., switching from ethanol to DMF), temperature gradients, and catalytic additives (e.g., acid/base catalysts) can enhance reaction efficiency. Design-of-experiment (DoE) frameworks are recommended to identify synergistic effects among variables .

Q. What strategies resolve crystallographic disorder in structural analyses?

For disordered moieties (e.g., furanyl rings in related compounds), rigid-body refinement with fixed geometric constraints (e.g., pentagon geometry for aromatic rings) and equating thermal parameters (Uij) of disordered atoms can improve model accuracy. Omission of poorly fitting reflections (e.g., (8 0 10)) may also be necessary .

Q. How can computational methods validate experimental structural data?

Density functional theory (DFT) calculations can predict bond lengths, angles, and electronic properties. Comparing computational results with XRD data (e.g., C–H distances of 0.95 Å) validates models and identifies discrepancies caused by crystal packing effects .

Q. How do researchers address contradictions in biological activity data across studies?

Dose-response assays under standardized conditions (e.g., fixed cell lines, incubation times) reduce variability. Structural-activity comparisons with analogs (e.g., trifluoromethyl vs. methyl derivatives) isolate substituent-specific effects. Meta-analyses of published IC50 values can identify outliers .

Q. What approaches are used to design derivatives with enhanced bioactivity?

Introducing electron-withdrawing groups (e.g., trifluoromethyl) at specific positions alters electronic profiles and binding affinity. Molecular docking studies guided by XRD-derived conformations (e.g., twisted pyrazine-benzene orientation) prioritize synthetically feasible modifications .

Q. How can solubility challenges in biological assays be mitigated?

Co-solvents (e.g., DMSO-water mixtures) or prodrug strategies (e.g., esterification of sulfonamide groups) enhance aqueous solubility. Dynamic light scattering (DLS) monitors aggregation, ensuring compound integrity during assays .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate XRD and NMR data to resolve structural ambiguities (e.g., disorder vs. dynamic motion) .
  • Theoretical Frameworks: Link experimental design to medicinal chemistry principles (e.g., fluorine’s role in bioavailability) or crystallographic packing theories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.